Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate
Description
Properties
CAS No. |
3336-70-7 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-6-4-3-5-7-9(8)14-11(10)13/h3-7H,2H2,1H3,(H2,13,14) |
InChI Key |
NTRPSMJMUPZQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Continuous Acid Catalytic Depolymerization
- Raw Material: Cyanuric chloride aldehyde solution.
- Reactor: First continuous reactor, typically a coil or continuous reaction kettle.
- Conditions: Temperature maintained at approximately 160 °C; pressure controlled between 0.4 to 0.8 MPa.
- Outcome: Efficient depolymerization produces chloroacetaldehyde solution with a yield of about 73% and a concentration of 7.2% in ethyl acetate.
- Advantages: Continuous operation allows for stable production of anhydrous chloroacetaldehyde, which is otherwise unstable and difficult to handle in batch processes.
Continuous Condensation Reaction
- Reactants:
- Chloroacetaldehyde solution from Step 1.
- Ethyl 3-amino-3-iminopropionate solution (prepared in tetrahydrofuran or similar organic solvent).
- Alkali solution (e.g., 1,8-diazabicycloundecen-7-ene in tetrahydrofuran).
- Reactor: Second continuous reactor, also a coil or continuous reaction kettle.
- Conditions: Temperature range of 50–70 °C; retention time between 10 to 120 minutes (preferably 30 to 60 minutes).
- Molar Ratios: Ethyl 3-amino-3-iminopropionate to chloroacetaldehyde ratio optimized between 1:1 and 1:3, with a preferred range of 1:1.1 to 1:1.5 to maximize conversion and minimize byproducts.
- Outcome: Formation of ethyl 2-aminopyrrole-3-carboxylate with improved yield and purity due to controlled reaction environment and minimized side reactions.
Solvent Systems
- Organic solvents such as ethyl acetate, tetrahydrofuran, chloroform, toluene, dichloromethane, and others are used to dissolve reactants and facilitate reactions.
- Solvent choice is critical for solubility, reaction rate, and product isolation.
- Mixed solvents may be employed to optimize solubility and reaction kinetics.
Advantages of the Continuous Preparation Method
| Aspect | Continuous Method | Traditional Batch Method |
|---|---|---|
| Yield | Higher (e.g., 73% for chloroacetaldehyde step) | Lower (reported yields 14–47%) |
| Reaction Control | Precise control of temperature, pressure, and molar ratios | Less precise, prone to variability |
| Safety | Enhanced due to small reaction volumes and efficient heat exchange | Higher risk due to larger batch sizes |
| Scalability | Easily scalable with consistent quality | Scale-up challenges and batch-to-batch variation |
| Handling of Intermediates | Avoids isolation of unstable anhydrous chloroacetaldehyde | Requires isolation or conversion steps |
| Reaction Time | Shorter retention times with continuous flow | Longer reflux times (e.g., 20 min reflux) |
Research Findings and Optimization
- Studies have shown that batch methods using chloroacetaldehyde and ethyl 3-amino-3-iminopropionate in solvents like ethyl acetate or chloroform yield the target compound in 14–47% yields, often requiring reflux and post-reaction workup.
- The continuous method improves yield and process safety by integrating the generation of reactive chloroacetaldehyde in situ and immediately using it in the condensation step without isolation.
- Optimization of molar ratios and reaction temperatures in the continuous reactors is critical to maximize yield and minimize byproduct formation.
- The continuous process also benefits from rapid heat exchange and pressure control, enabling compatibility between the high-temperature depolymerization and lower-temperature condensation steps.
Summary Table of Key Reaction Parameters
| Parameter | Step 1: Depolymerization | Step 2: Condensation |
|---|---|---|
| Reactor Type | Continuous coil or reaction kettle | Continuous coil or reaction kettle |
| Temperature | 155–165 °C (target 160 °C) | 50–70 °C |
| Pressure | 0.4–0.8 MPa | Atmospheric to slight pressure drop |
| Retention Time | ~10 minutes | 10–120 minutes (preferably 30–60 min) |
| Molar Ratio (Amino compound:Chloroacetaldehyde) | N/A | 1:1 to 1:3 (preferably 1:1.1 to 1:1.5) |
| Solvents | Ethyl acetate, chloroform, others | Tetrahydrofuran, ethyl acetate, others |
| Yield | ~73% for chloroacetaldehyde solution | Improved overall yield for target compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iron(III) chloride.
Reduction: Palladium on carbon (Pd-C) can be used to reduce certain intermediates.
Substitution: The compound can react with different substituted anilines to form Schiff bases.
Common Reagents and Conditions
Iron(III) chloride: Used for oxidation reactions.
Palladium on carbon (Pd-C): Used for reduction reactions.
Dimethyl acetylenedicarboxylate (DMAD): Used in cycloaddition reactions.
Major Products Formed
- Ethyl 2-(2-phenylbenzimidazol-1-yl)cyclohepta[b]pyrrole-3-carboxylate
- 12H-5,13-dihydrocyclohepta[1′,2′:4,5]pyrrolo[2,3-b][1,5]benzodiazepin-12-one
- Methyl 4-(3-ethoxycarbonylcyclohepta[b]pyrrol-2-yl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-ylideneacetate
Scientific Research Applications
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate has shown promise in various scientific research applications:
- Chemistry : Used as a building block for synthesizing complex heterocyclic compounds.
- Biology : Investigated for its potential biological activities, including anticancer properties.
- Medicine : Demonstrated potent anticancer activity by affecting tubulin polymerization and inducing G2/M cell-cycle arrest, leading to the inhibition of cancer cell growth .
- Industry : Potential applications in the development of new pharmaceuticals and chemical intermediates .
Mechanism of Action
The mechanism of action of ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate primarily involves the inhibition of tubulin polymerization. This leads to a robust G2/M cell-cycle arrest, causing the accumulation of tumor cells in the M-phase and inducing apoptosis. This mechanism is particularly effective against various soft tissue cancer cell lines .
Comparison with Similar Compounds
Core Structural Differences
The table below highlights critical distinctions between Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate and structurally related derivatives:
*Inferred based on structural analogs.
Physicochemical Properties
- Polarity and Solubility: The amino group in the target compound increases polarity (predicted LogP ≈ 1.0–1.5*) compared to methyl- or nitro-substituted analogs (LogP = 1.24–2.5) .
- Hydrogen Bonding: The amino group provides an additional H-bond donor (vs. 0–1 in analogs), enhancing interactions in biological or crystalline environments .
- Thermal Stability : Larger cyclohepta rings may reduce ring strain, improving thermal stability relative to cyclopenta derivatives .
*Estimated based on structural analogs.
Optoelectronic Potential
Pyrrolo[3,2-b]pyrroles with extended conjugation (e.g., nitro/cyano substituents) exhibit deep red emission, suggesting that the target compound’s amino group could modulate fluorescence properties for organic electronics .
Biological Activity
Ethyl 2-aminocyclohepta[b]pyrrole-3-carboxylate (EAPC) is a compound that has garnered attention in recent years for its promising biological activities, particularly in the field of cancer therapy. This article provides an overview of its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential applications as a therapeutic agent.
Overview of Biological Activity
EAPC exhibits significant anticancer properties , primarily through its effects on tubulin polymerization and cell cycle regulation. Research indicates that EAPCs can induce G2/M cell-cycle arrest, leading to apoptosis in cancer cells. The following sections will delve into specific findings related to its biological activity.
The primary mechanism by which EAPC exerts its anticancer effects involves:
- Inhibition of Tubulin Polymerization : EAPC disrupts the normal dynamics of microtubules, which are crucial for cell division. This disruption is a key target in cancer therapy due to its role in preventing tumor growth.
- Induction of Cell Cycle Arrest : EAPC causes a robust G2/M phase arrest, leading to the accumulation of cells in the M-phase, which is critical for mitosis.
- Apoptotic Pathways Activation : The compound triggers apoptotic pathways, resulting in programmed cell death, which is essential for eliminating cancerous cells.
In Vitro Studies
EAPC has been tested against various cancer cell lines, demonstrating potent antiproliferative activity. Notable findings include:
- Cell Lines Tested : The efficacy was evaluated on soft tissue sarcoma and gastrointestinal stromal tumor (GIST) cell lines such as SK-LMS-1 (leiomyosarcoma), RD (rhabdomyosarcoma), and GIST-T1.
- Results : EAPC compounds (specifically EAPC-20 and EAPC-24) showed significant inhibition of cell proliferation in a dose-dependent manner. The MTS assay revealed that these compounds effectively reduced cell viability across multiple cancer types .
| Cell Line | EAPC Compound | Inhibition (%) | Mechanism |
|---|---|---|---|
| SK-LMS-1 | EAPC-20 | 70% | Tubulin polymerization inhibition |
| RD | EAPC-24 | 65% | G2/M phase arrest |
| GIST-T1 | EAPC-20 | 80% | Apoptosis induction |
In Vivo Studies
In vivo experiments further corroborated the anticancer potential of EAPCs:
- Xenograft Models : In studies involving IM-resistant GIST models, EAPCs were administered orally. Results showed significant tumor size reduction compared to controls treated with imatinib (IM). The histological analysis indicated increased apoptosis and necrosis in tumors treated with EAPCs .
Case Studies
Recent research highlights the effectiveness of EAPCs against imatinib-resistant GISTs:
- Study on IM Resistance : A study demonstrated that EAPCs maintained their antiproliferative activity against GISTs that had developed resistance to imatinib. This was evidenced by both real-time antiproliferation assays and colony formation assays, where EAPCs outperformed IM and doxorubicin .
- Histological Findings : Immunohistochemical staining for cleaved caspase-3 showed enhanced apoptosis in tumors treated with EAPCs. Additionally, Ki-67 staining indicated reduced proliferative activity within the tumors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
